5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Anticancer Triazolopyrimidine MCF-7

5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-36-1; molecular formula C₁₈H₁₆N₄; MW 288.35) is a 5,7-diaryl-substituted dihydrotriazolopyrimidine that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class. This bicyclic N-heteroarene scaffold is recognized as a privileged structure in medicinal chemistry, with established utility across anticancer , calcium channel modulation , and anti-inflammatory programs.

Molecular Formula C18H16N4
Molecular Weight 288.354
CAS No. 118757-36-1
Cat. No. B2652430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS118757-36-1
Molecular FormulaC18H16N4
Molecular Weight288.354
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
InChIInChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)17-11-16(14-5-3-2-4-6-14)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21)
InChIKeyOBIQXTUOYQUGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-36-1): Core Scaffold Identity and Research-Grade Procurement Profile


5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-36-1; molecular formula C₁₈H₁₆N₄; MW 288.35) is a 5,7-diaryl-substituted dihydrotriazolopyrimidine that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class. This bicyclic N-heteroarene scaffold is recognized as a privileged structure in medicinal chemistry, with established utility across anticancer [1], calcium channel modulation [2], and anti-inflammatory programs [3]. The compound exists in the partially saturated 4,7-dihydro oxidation state, distinguishing it from the fully aromatic triazolopyrimidine congeners and imparting distinct conformational and reactivity properties relevant to target engagement and downstream functionalization [4]. It is commercially available from multiple specialty chemical suppliers for research use.

Why 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidine chemotype, even conservative aryl substitutions produce substantial shifts in biological activity and physicochemical properties. The target compound features a phenyl at C-5 and a p-tolyl (4-methylphenyl) at C-7, a specific diaryl arrangement that simultaneously modulates lipophilicity (clogP), metabolic stability, and target-binding topology relative to the unsubstituted diphenyl analog (C₁₇H₁₄N₄) . The 4,7-dihydro oxidation state introduces a stereogenic center at C-7, enabling chiral resolution and differential pharmacological profiles between enantiomers when separated [1]. Furthermore, the 4,7-dihydro scaffold undergoes unique chemical reactivity—including Vilsmeier–Haack formylation with concurrent recyclization and selective Michael-type alkylation at N-4 [2]—that impacts derivatization strategies and impurity profiling. Generic selection of an in-class analog without verifying the substitution pattern, oxidation state, and regioisomeric identity introduces uncontrolled variables in both biological assay interpretation and synthetic route design, as detailed quantitatively below.

Quantitative Differentiation Evidence for 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-36-1) vs. Closest Analogs


Anticancer Potency Comparison: 5-Phenyl-triazolo[1,5-a]pyrimidine Core vs. Doxorubicin in MCF-7 Breast Cancer Cells

The 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore—the core substructure of the target compound—exhibits single-digit micromolar potency against MCF-7 breast adenocarcinoma cells (IC₅₀ = 3.91 μM), outperforming the clinical standard doxorubicin (IC₅₀ = 4.17 μM) in parallel assays [1]. The target compound's p-tolyl substituent at C-7 further modulates this activity; SAR studies on 5,7-diaryl analogs demonstrate that methyl substitution on the 7-aryl ring alters antiproliferative potency by 1.5- to 3-fold depending on cell line context [2]. This positions the target compound as a differentiated starting point for anticancer lead optimization with potency already competitive with a front-line chemotherapeutic agent.

Anticancer Triazolopyrimidine MCF-7

Calcium Channel Modulatory Activity: Triazolopyrimidine Scaffold vs. Clinical Calcium Channel Blockers

Fused triazolopyrimidine derivatives, structurally related to the target compound, demonstrate calcium channel blocking activity in ex vivo models that is comparable to or exceeds nifedipine [1]. Specifically, compounds 2, 3a, 3b, 4, 11, and 13 from the Biginelli-derived pyrimidine series showed the highest ex vivo calcium channel blocking activities when benchmarked against nifedipine, with selected compounds (2 and 11) demonstrating significant hypotensive effects upon intravenous administration in dogs [1]. In a related triazolopyrimidine chemotype, trapidil (a 5-methyl-7-dialkylamino-[1,2,4]triazolo[1,5-a]pyrimidine) blocks inward calcium current (I_Ca) with a dissociation constant (K_D) of 277 μM in 108CC5 neuroblastoma × glioma hybrid cells under voltage-clamp conditions [2]. The target compound, with its 5,7-diaryl substitution pattern, offers a distinct structure-activity relationship (SAR) vector compared to trapidil and related amino-substituted derivatives, providing access to alternative calcium channel pharmacology.

Calcium channel Cardiovascular Ex vivo pharmacology

In Vivo Antitumor Efficacy: 5,7-Diaryl-triazolopyrimidine Class Demonstrates 40–50% Tumor Growth Inhibition in Murine Models

Compounds within the 5,7-diaryl-s-triazolo[1,5-a]pyrimidine series, directly encompassing the target compound's structural family, produced 40–50% tumor growth inhibition in mice bearing mammary adenocarcinoma AK-755, Lewis lung carcinoma, Sarcoma 37, and Sarcoma 180 xenografts [1]. This in vivo efficacy was achieved with compounds VI, IX, and XI from the Novikova et al. series, all sharing the 5,7-diaryl substitution architecture and 4,7-dihydro oxidation state core [1]. While the specific p-tolyl/phenyl combination (CAS 118757-36-1) was not individually profiled in this study, the SAR continuity within the series supports the expectation of comparable in vivo antitumor activity, with differential efficacy driven by the electronic and steric contributions of the aryl substituents.

In vivo antitumor Xenograft Triazolopyrimidine

Synthetic Accessibility and Regioselective Derivatization: 4,7-Dihydro Scaffold Enables Divergent Functionalization Pathways

The 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold of CAS 118757-36-1 undergoes regioselective reactions that are inaccessible to the fully aromatic triazolopyrimidine series. Under Vilsmeier–Haack conditions, 5,7-diaryl-4,7-dihydro derivatives undergo concurrent formylation and recyclization to yield 5-aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane derivatives in 55–75% isolated yields [1]. In contrast, the diphenyl analog (5,7-diphenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine) reacts with α,β-unsaturated carbonyl compounds to afford N-4 alkylated products, while the 5-methyl-7-phenyl variant undergoes tandem alkylation–cyclocondensation to yield triazolo[5,1-b]quinazolines under identical conditions [2]. This divergent reactivity directly affects the design of focused compound libraries and impurity control strategies during scale-up.

Synthetic chemistry Regioselectivity Scaffold derivatization

Physicochemical Differentiation: Lipophilicity and Molecular Weight Impact on ADME Profile Relative to Unsubstituted Diphenyl Analog

The p-tolyl substitution at C-7 in CAS 118757-36-1 (C₁₈H₁₆N₄; MW 288.35) confers increased lipophilicity relative to the unsubstituted 5,7-diphenyl analog (C₁₇H₁₄N₄; MW 274.32). The calculated logP for the target compound is approximately 3.65 , compared to an estimated logP of ~3.2 for 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. This ~0.4–0.5 log unit increase in lipophilicity translates to an approximately 2.5–3-fold increase in predicted membrane permeability (based on the positive correlation between logP and Papp in PAMPA models for heterocyclic compounds [1]) while remaining within generally accepted drug-like limits (clogP < 5). The molecular weight increase of 14 Da (one methylene unit) maintains compliance with the Rule of 5 criteria for both compounds.

Lipophilicity ADME Drug-likeness

Recommended Research and Industrial Application Scenarios for 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 118757-36-1)


Anticancer Lead Optimization: MCF-7 Breast Cancer and Gastric Carcinoma Programs

Procure CAS 118757-36-1 as a differentiated 5,7-diaryl-triazolopyrimidine scaffold for structure–activity relationship (SAR) expansion around the p-tolyl C-7 position. The 5-phenyl-triazolo[1,5-a]pyrimidine core already matches or exceeds doxorubicin potency against MCF-7 cells (IC₅₀ ≈ 3.91 μM vs. 4.17 μM) [1]. Introduce diversity at C-2 (amino, alkylthio, or amide linkages) and the 6-position (carboxylate, carboxamide) to further optimize potency against MGC-803 gastric cancer (baseline: H12 analog IC₅₀ = 9.47 μM) and HCT-116 colon cancer (IC₅₀ = 9.58 μM) cell lines [1]. The 40–50% in vivo tumor growth inhibition demonstrated by structurally analogous 5,7-diaryl derivatives in murine models (AK-755, Lewis lung, Sarcoma 37/180) provides a validated efficacy benchmark for prioritizing compounds for pharmacokinetic and tolerability profiling [2].

Calcium Channel Blocker Discovery: Non-Dihydropyridine Cardiovascular Chemotype

Deploy CAS 118757-36-1 as a structurally novel entry point for calcium channel blocker (CCB) discovery, differentiated from both the 1,4-dihydropyridine class (e.g., nifedipine) and 5-dialkylamino-triazolopyrimidines (e.g., trapidil). Fused triazolopyrimidine derivatives have demonstrated ex vivo calcium channel blocking activity comparable to nifedipine in isolated tissue preparations [3], while trapidil analogs achieve half-maximal I_Ca blockade at 80–500 μM in neuronal cell lines [4]. The target compound's 5,7-diaryl substitution provides a distinct SAR vector for probing L-type and T-type calcium channel subtype selectivity. Prioritize compounds that show >50% vasorelaxation in precontracted rabbit aortic rings, with secondary evaluation of hypotensive efficacy in normotensive canine models following intravenous administration [3].

Scaffold Diversification via Regioselective C-6 Functionalization and N-4 Alkylation

Utilize the 4,7-dihydro scaffold of CAS 118757-36-1 for divergent library synthesis exploiting the unique reactivity of this oxidation state. Under Vilsmeier–Haack conditions (DMF/POCl₃, 60–80 °C), the compound undergoes formylation at C-6 with concomitant recyclization to generate 5-aryl-triazolo[1,5-a]pyrimidin-6-ylmethane derivatives in 55–75% isolated yields [5]. Alternatively, N-4 alkylation with α,β-unsaturated carbonyl compounds (Michael acceptors) provides access to N-4-substituted dihydrotriazolopyrimidines [6]. This regiodivergent reactivity distinguishes the 5,7-diaryl-4,7-dihydro scaffold from 5-methyl-7-aryl analogs, which undergo tandem alkylation–cyclocondensation to triazolo[5,1-b]quinazolines under identical conditions [6], making the target compound the preferred starting material when recyclization products are desired rather than quinazoline-fused frameworks.

ADME-Tuned Lead Generation: Balancing Potency and Permeability via Aryl Substitution

Incorporate CAS 118757-36-1 into lead generation cascades where lipophilicity-driven permeability optimization is required. With a calculated logP of approximately 3.65, the target compound occupies a favorable lipophilicity window (clogP 3–4) that balances passive membrane permeability with aqueous solubility and metabolic stability . This represents a ~0.4–0.5 log unit increase over the unsubstituted diphenyl analog (estimated logP ~3.2), corresponding to an estimated 2.5–3-fold permeability enhancement. Use the target compound as a baseline for systematic exploration of substituent effects at the p-tolyl para-position (e.g., halogenation, methoxylation) to further tune ADME properties while monitoring retention of anticancer or CCB activity as established in the evidence above.

Quote Request

Request a Quote for 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.